molecular formula C8H10N2O3 B13181924 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13181924
M. Wt: 182.18 g/mol
InChI Key: PGYWEQIPESPBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is a chemical compound that features an oxolane ring attached to an imidazole ring, with a carboxylic acid functional group at the fourth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with imidazole carboxylic acid precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a triazole ring instead of an imidazole ring.

    Oxolan-3-yl methanesulfonate: Contains an oxolane ring but with a methanesulfonate group.

Uniqueness

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of an oxolane ring and an imidazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-(Oxolan-3-yl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the imidazole family, known for its diverse biological activities. Imidazole derivatives have gained significant attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxolane (tetrahydrofuran) ring attached to an imidazole ring with a carboxylic acid group at the 4-position. This unique configuration enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8_{8}H10_{10}N2_{2}O3_{3}
Molecular Weight182.18 g/mol
SolubilitySoluble in water

Anticancer Properties

Research indicates that imidazole derivatives exhibit notable anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth and metastasis. This compound has demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50_{50} value of approximately 15 µM.
  • A549 (Lung Cancer) : Showed potent antiproliferative effects with an IC50_{50} value of about 12 µM.

These findings suggest that the compound may act by inducing apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that this compound exhibits activity against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity and disrupting cellular processes.
  • Receptor Modulation : The compound may bind to specific receptors, influencing downstream signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological effects of imidazole derivatives similar to this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of imidazole derivatives and evaluated their anticancer potential against various cell lines.
    • One derivative showed an IC50_{50} value of 0.5 µM against MDA-MB-231 cells, indicating high potency comparable to established chemotherapeutics .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial properties of multiple imidazole compounds.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant bacterial strains .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(oxolan-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6/h3,5-6H,1-2,4H2,(H,11,12)

InChI Key

PGYWEQIPESPBEW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(N=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.